molecular formula C16H19N5O2 B13776007 [5-(dimethylamino)-2-(pyridin-3-yldiazenyl)phenyl] N,N-dimethylcarbamate CAS No. 67049-86-9

[5-(dimethylamino)-2-(pyridin-3-yldiazenyl)phenyl] N,N-dimethylcarbamate

Cat. No.: B13776007
CAS No.: 67049-86-9
M. Wt: 313.35 g/mol
InChI Key: JEYRNHWQCCBUEE-UHFFFAOYSA-N
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Description

[5-(Dimethylamino)-2-(pyridin-3-yldiazenyl)phenyl] N,N-dimethylcarbamate is an organic compound with the molecular formula C16H19N5O2 and a molecular weight of 313.36 g/mol . It is identified by the CAS Registry Number 67049-86-9 . This azo compound features a complex structure integrating a dimethylcarbamate ester, a dimethylaniline moiety, and an azo linkage to a pyridine ring. Compounds containing the N,N-dimethylcarbamate functional group, such as phenyl N,N-dimethylcarbamate, are known in chemical research and have been studied as analogs in the development of nicotinic acetylcholine receptor agonists, indicating potential applications in neuroscience . Furthermore, structurally complex molecules with dimethylamino and carbamate groups are of significant interest in medicinal chemistry research for designing enzyme inhibitors . This chemical is provided as a high-purity solid for research purposes. It is intended for use in laboratory and chemical research applications only. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

67049-86-9

Molecular Formula

C16H19N5O2

Molecular Weight

313.35 g/mol

IUPAC Name

[5-(dimethylamino)-2-(pyridin-3-yldiazenyl)phenyl] N,N-dimethylcarbamate

InChI

InChI=1S/C16H19N5O2/c1-20(2)13-7-8-14(15(10-13)23-16(22)21(3)4)19-18-12-6-5-9-17-11-12/h5-11H,1-4H3

InChI Key

JEYRNHWQCCBUEE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=C(C=C1)N=NC2=CN=CC=C2)OC(=O)N(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of [5-(dimethylamino)-2-(pyridin-3-yldiazenyl)phenyl] N,N-dimethylcarbamate generally involves three key steps:

This approach is consistent with the preparation of azo dyes and azo-carbamate compounds documented in aromatic amide and azo compound patents and literature.

Stepwise Preparation Details

Step Reaction Type Reagents & Conditions Outcome/Notes
1 Diazotization Pyridin-3-amine treated with sodium nitrite in acidic medium (HCl) at 0-5 °C Formation of pyridin-3-yldiazonium chloride salt, a key intermediate for azo coupling.
2 Azo Coupling Coupling of the diazonium salt with 5-dimethylamino-2-aminophenol or 5-dimethylaminophenol in alkaline medium Formation of azo linkage (-N=N-) connecting pyridine and dimethylaminophenyl moieties.
3 Carbamate Formation Reaction of the azo compound with dimethylcarbamoyl chloride or N,N-dimethylcarbamoylating agents in presence of base (e.g., triethylamine) Introduction of N,N-dimethylcarbamate group on phenyl ring nitrogen or hydroxyl group.

Detailed Synthetic Example

A representative synthetic procedure, adapted from aromatic amide patents and azo dye literature, is as follows:

  • Diazotization: Dissolve 3-aminopyridine in dilute hydrochloric acid and cool to 0-5 °C. Add sodium nitrite solution dropwise, maintaining temperature to form the diazonium salt.
  • Azo Coupling: Prepare a solution of 5-dimethylaminophenol in sodium hydroxide solution at 0-5 °C. Add the diazonium salt solution slowly with stirring. The azo coupling occurs, precipitating the azo compound.
  • Carbamate Synthesis: The crude azo compound is dissolved in anhydrous solvent (e.g., dichloromethane). Add dimethylcarbamoyl chloride dropwise with triethylamine as base at 0-10 °C. Stir the mixture until completion, then isolate the carbamate product by filtration or extraction and purification.

Reaction Conditions and Yields

Step Temperature (°C) Solvent Reaction Time Yield (%) Notes
Diazotization 0–5 Dilute HCl, aqueous 30–60 min Quantitative Temperature control critical for stability
Azo Coupling 0–5 Aqueous NaOH 1–2 hours 70–85 pH control important for selectivity
Carbamate Formation 0–10 Dichloromethane 2–4 hours 60–75 Anhydrous conditions preferred

Analytical Characterization

The synthesized compound is typically confirmed by:

  • Mass Spectrometry (MS): Molecular ion peak corresponding to the molecular weight of the azo carbamate.
  • Infrared Spectroscopy (IR): Characteristic bands for azo (-N=N-) at ~1400-1500 cm⁻¹, carbamate C=O stretch near 1700 cm⁻¹, and N,N-dimethylamino groups.
  • Nuclear Magnetic Resonance (NMR): ^1H NMR and ^13C NMR spectra confirm aromatic protons, dimethylamino methyl groups, and carbamate carbon signals.
  • UV-Vis Spectroscopy: Intense absorption bands due to azo chromophore, useful for dye-related applications.

Research Discoveries and Literature Insights

  • The diazotization and azo coupling steps are well-established in azo dye chemistry, with modifications to optimize coupling efficiency and regioselectivity.
  • Carbamate formation on azo compounds is less common but has been successfully achieved using dimethylcarbamoyl chloride under mild conditions to preserve azo integrity.
  • Stability studies indicate that the azo-carbamate linkage is stable under neutral and slightly basic conditions but may hydrolyze under strong acidic or basic environments.
  • Recent research emphasizes the importance of controlling reaction temperature and pH to maximize yield and purity.
  • Analytical techniques like LC-MS and HPLC have been employed to monitor reaction progress and purity, ensuring reproducibility and scalability.

Summary Table: Preparation Methods Overview

Aspect Description
Starting Materials 3-Aminopyridine, 5-dimethylaminophenol, dimethylcarbamoyl chloride
Key Intermediates Pyridin-3-yldiazonium salt, azo-coupled intermediate
Reaction Types Diazotization, azo coupling, carbamate formation
Optimal Conditions Low temperature (0–5 °C) for diazotization and azo coupling; anhydrous solvent, mild base for carbamate formation
Typical Yields 70–85% for azo coupling; 60–75% for carbamate step
Analytical Confirmation MS, IR, NMR, UV-Vis spectroscopy

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, [5-(dimethylamino)-2-(pyridin-3-yldiazenyl)phenyl] N,N-dimethylcarbamate is used as a reagent in various organic synthesis reactions, particularly in the formation of complex molecular structures.

Biology: In biological research, this compound is studied for its potential interactions with biological molecules, such as proteins and nucleic acids, which could lead to the development of new biochemical assays or therapeutic agents.

Medicine: In medicine, the compound is investigated for its potential pharmacological properties, including its ability to interact with specific molecular targets in the body, which could lead to the development of new drugs.

Industry: In industrial applications, this compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [5-(dimethylamino)-2-(pyridin-3-yldiazenyl)phenyl] N,N-dimethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized into three classes: naphthalimide derivatives , azo-linked aromatic amines , and carbamate-bearing DNA binders . Below is a detailed analysis of their comparative properties:

Structural and Functional Analogues

Naphthalimide Derivatives (e.g., Amonafide and Analogues)

  • Amonafide : A naphthalimide-based DNA intercalator with a primary amine at position 3. It exhibits potent activity (IC50 = 6.02 μM against HeLa cells) but causes severe hematologic toxicity due to its primary amine .
  • Dimethylamino-Substituted Analogues: 3a (5-(dimethylamino-ethylamino)-substituted): IC50 = 0.69 μM (HeLa), demonstrating that dimethylamino groups improve activity and reduce toxicity compared to amonafide. 4b (6-(dimethylamino-propylamino)-substituted): IC50 = 0.64 μM (HeLa), highlighting the importance of substitution position (6- vs. 5-position) for enhanced efficacy .
Compound Key Structural Features IC50 (HeLa) Toxicity Profile
Amonafide Primary amine at C5 6.02 μM High hematologic toxicity
3a C5 dimethylaminoethylamino 0.69 μM Reduced toxicity
4b C6 dimethylaminopropylamino 0.64 μM Reduced toxicity
Target Compound Phenyl-C5 dimethylamino, azo-pyridinyl Not reported Theoretically low

Azo-Linked Aromatic Amines

Azo compounds (e.g., pyridinyldiazenyl derivatives) are known for their strong DNA-binding via π-π stacking and hydrogen bonding. For example, 1h (a furoquinolinone derivative) showed IC50 = 14.45 μM against P388 cells, outperforming its parent compound (IC50 > 100 μM) due to its dimethylamino side chain enhancing solubility and binding . The target compound’s pyridinyl diazenyl group may offer similar advantages but requires empirical validation.

Carbamate-Bearing Compounds

Carbamates improve metabolic stability compared to esters or amides. For instance, N-methylcarbamate analogs of podophyllotoxin derivatives exhibit prolonged half-lives and reduced cytotoxicity. The target compound’s dimethylcarbamate likely enhances stability but may reduce intercalation efficiency compared to naphthalimides’ planar structures .

Key Comparative Findings

Substitution Position: Naphthalimide derivatives show higher activity when substituted at C6 (e.g., 4b) than C5, suggesting steric and electronic optimization . For the target compound, the phenyl-C5 dimethylamino group may limit DNA interaction compared to naphthalimides’ extended conjugation.

Amino Group Modifications: Secondary amines (e.g., dimethylamino) reduce toxicity vs. primary amines (amonafide). The target compound’s dimethylamino group aligns with this trend.

Azo vs. Carbamate Functionalization :

  • Azo groups enhance DNA binding but may increase photodegradation risk. Carbamates improve stability but could reduce intercalation potency.

Q & A

Advanced Research Question

  • Molecular Docking (AutoDock Vina) : Models interactions with enzyme active sites (e.g., π-π stacking with pyridine rings) .
  • Molecular Dynamics Simulations (GROMACS) : Assesses binding stability over 100-ns trajectories, identifying key residues (e.g., Ser203 in cholinesterases) .
  • QSAR Modeling : Correlates substituent effects (e.g., dimethylamino vs. diethylamino) with bioactivity using descriptors like logP and polar surface area .

How can researchers mitigate instability of the carbamate moiety during storage?

Basic Research Question

  • Storage Conditions : –20°C under argon in amber vials to prevent hydrolysis/oxidation .
  • Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) enhances shelf life .
  • Stability Assays : Monitor degradation via HPLC at t = 0, 7, 30 days; <5% degradation is acceptable for most studies .

What strategies validate the selectivity of this compound in multi-target enzyme assays?

Advanced Research Question

  • Counter-Screening : Test against structurally related enzymes (e.g., butyrylcholinesterase vs. acetylcholinesterase) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and stoichiometry to confirm target specificity .
  • CRISPR-Cas9 Knockout Models : Cell lines lacking the target gene validate on-target effects .

How are synthetic byproducts characterized and quantified during scale-up?

Basic Research Question

  • LC-MS/MS : Identifies byproducts (e.g., over-alkylated pyridine derivatives) with MRM transitions .
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time .
  • ICH Guidelines : Follow Q3A(R2) limits for impurities (<0.15% for unknown byproducts) .

What mechanistic insights explain the pH-dependent reactivity of the azo group?

Advanced Research Question

  • UV-Vis Spectroscopy : Tracks λmax shifts (e.g., 450 nm to 520 nm) under acidic vs. basic conditions, indicating protonation/deprotonation .
  • DFT Calculations (Gaussian) : Predicts electron density changes in the azo bond at varying pH .
  • Kinetic Studies : Pseudo-first-order rate constants (kobs) quantify hydrolysis rates at pH 2–10 .

How do researchers address low solubility in aqueous buffers for in vitro assays?

Basic Research Question

  • Co-Solvent Systems : Use cyclodextrins (e.g., HP-β-CD) or Tween-80 at biocompatible concentrations (<1% w/v) .
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to enhance hydrophilicity .

What protocols ensure reproducibility in multi-step syntheses across labs?

Advanced Research Question

  • Standard Operating Procedures (SOPs) : Detail exact molar ratios, degassing steps, and quenching methods .
  • Round-Robin Trials : Cross-validate yields/purity via inter-lab comparisons (RSD <5% for yield) .
  • QC Checkpoints : Intermediate characterization (e.g., TLC, NMR) at each synthetic step .

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